

Application Notes and Protocols for DIM-C-pPhOCH3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhOCH3, also known as 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a potent agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1).[1][2] As a member of the diindolylmethane (DIM) class of compounds, it has garnered significant interest for its pro-apoptotic and anti-cancer activities.[3] This document provides detailed protocols for the preparation of a **DIM-C-pPhOCH3** stock solution using dimethyl sulfoxide (DMSO), along with application notes summarizing its mechanism of action and experimental use.

Physicochemical and Biological Properties

A summary of the key properties of **DIM-C-pPhOCH3** is provided in the table below.



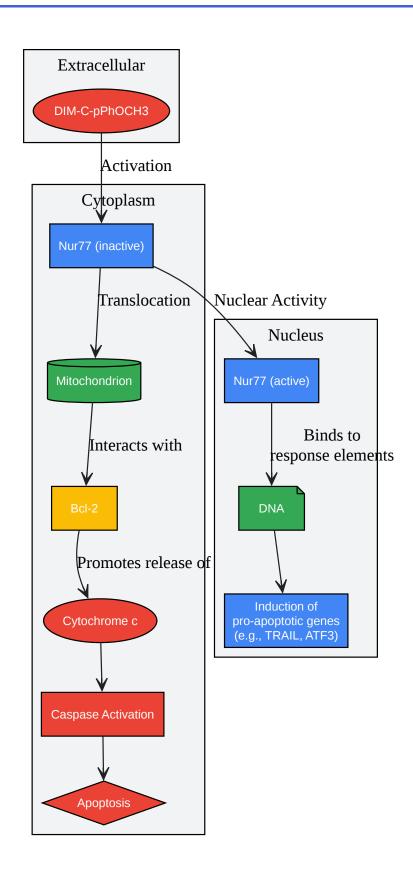
Property	Value	Referer	
CAS Number	33985-68-1	[1][2]	
Molecular Formula	C24H20N2O		
Molecular Weight	352.43 g/mol	_	
Appearance	White to off-white solid	_	
Solubility	Soluble in DMSO up to 100 mM	_	
Storage	Store powder at -20°C for up to 1 year. Store DMSO stock solutions at -80°C for up to 6 months or -20°C for up to 1 year.		
Mechanism of Action Nur77 agonist; induces apoptosis in cancer cells.		_	

Mechanism of Action: The Nur77-Mediated Apoptotic Pathway

DIM-C-pPhOCH3 exerts its primary anti-cancer effects by activating the orphan nuclear receptor Nur77. Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it from a protector of mitochondrial integrity into a pro-apoptotic protein, ultimately leading to the release of cytochrome c and the activation of the caspase cascade.

Furthermore, **DIM-C-pPhOCH3** has been shown to induce the expression of several proappostotic genes in a Nur77-dependent manner, including Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Activating Transcription Factor 3 (ATF3). This dual mechanism of action, involving both a non-genomic mitochondrial pathway and genomic regulation of pro-apoptotic genes, makes **DIM-C-pPhOCH3** a compound of significant interest in cancer research.





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Caption: DIM-C-pPhOCH3 signaling pathway leading to apoptosis.



Experimental Protocols Preparation of a 10 mM Stock Solution of DIM-CpPhOCH3 in DMSO

This protocol describes the preparation of a 10 mM stock solution of **DIM-C-pPhOCH3** in DMSO.

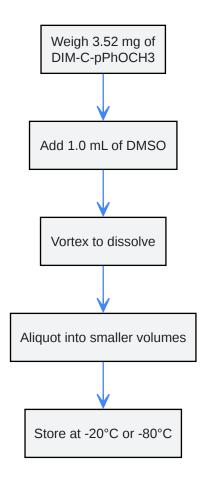
Materials:

- **DIM-C-pPhOCH3** powder (MW: 352.43 g/mol)
- Anhydrous or sterile dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or glass vials
- Calibrated analytical balance
- Sterile pipette and tips

Procedure:

- Safety Precautions: Conduct all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO can facilitate the absorption of other chemicals through the skin.
- Weighing the Compound: Carefully weigh out 3.52 mg of DIM-C-pPhOCH3 powder and transfer it to a sterile amber microcentrifuge tube or glass vial.
- Adding DMSO: Using a sterile pipette, add 1.0 mL of anhydrous DMSO to the vial containing the DIM-C-pPhOCH3 powder.
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.





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Caption: Workflow for preparing a 10 mM DIM-C-pPhOCH3 stock solution.

In Vitro Cell Treatment Protocol

This protocol provides a general guideline for treating cultured cells with **DIM-C-pPhOCH3**.

Materials:

- 10 mM DIM-C-pPhOCH3 stock solution in DMSO
- · Cultured cells in appropriate multi-well plates
- · Sterile cell culture medium

Procedure:



- Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
- Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM
 DIM-C-pPhOCH3 stock solution. Prepare serial dilutions of the stock solution in fresh, prewarmed cell culture medium to achieve the desired final concentrations (e.g., 5 μM, 10 μM, 15 μM).
- Vehicle Control: Prepare a vehicle control by diluting DMSO in cell culture medium to the same final concentration as in the highest concentration of the **DIM-C-pPhOCH3** treatment group. This is crucial to account for any effects of the solvent on the cells.
- Cell Treatment: Remove the old medium from the cells and add the prepared working solutions of DIM-C-pPhOCH3 or the vehicle control.
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as apoptosis assays (e.g., Annexin V staining, caspase activity assays) or gene expression analysis (e.g., qRT-PCR, Western blotting).

Summary of In Vitro and In Vivo Data

The following tables summarize quantitative data from various studies on the effects of **DIM-C-pPhOCH3**.

Table 1: In Vitro Efficacy of DIM-C-pPhOCH3



Cell Line	Assay	Concentration (µM)	Effect	Reference
L3.6pL (Pancreatic Cancer)	Cell Growth Inhibition	10, 15, 20	Concentration- dependent inhibition of cell growth	
L3.6pL (Pancreatic Cancer)	Apoptosis (Cleaved PARP, Caspases 3, 7, 8)	10, 15, 20	Induction of apoptotic markers after 48h	
L3.6pL (Pancreatic Cancer)	Gene Expression (Real-time PCR)	15	Induction of TRAIL and ATF3 mRNA after 6h	_
RKO (Colon Cancer)	Cell Growth Inhibition	10	Inhibition of cell growth	_
RKO (Colon Cancer)	Apoptosis (PARP, Caspases 3, 8, 9 cleavage)	10	Induction of apoptotic markers after 72h	

Table 2: In Vivo Efficacy of DIM-C-pPhOCH3



Animal Model	Cancer Type	Dosage	Administrat ion Route	Effect	Reference	
Athymic Nude Mice	Pancreatic Cancer (L3.6pL xenograft)	25 mg/kg/day	Oral gavage	Significant inhibition of tumor volume and weight; induction of apoptosis in tumors		
Athymic Nude Mice	Colon Cancer (RKO cell xenograft)	25 mg/kg/day	Oral gavage	Significantly decreased tumor volumes and final tumor weights	-	

Conclusion

DIM-C-pPhOCH3 is a valuable research tool for studying Nur77-mediated apoptosis and for the preclinical evaluation of novel anti-cancer therapies. The protocols and data presented in this document provide a comprehensive guide for researchers utilizing this compound. Adherence to proper preparation and handling procedures is essential for obtaining accurate and reproducible results.

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References

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- 3. Activation of nuclear TR3 (NR4A1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors PMC [pmc.ncbi.nlm.nih.gov]
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